molecular formula C7H6O4 B1581160 Methyl 2-oxo-2H-pyran-3-carboxylate CAS No. 25991-27-9

Methyl 2-oxo-2H-pyran-3-carboxylate

Cat. No. B1581160
CAS RN: 25991-27-9
M. Wt: 154.12 g/mol
InChI Key: GJVZWOMUTYNUCE-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-2H-pyran-3-carboxylate” is a cyclic α,β-unsaturated ketone . It is also known as “Methyl 2-pyrone-3-carboxylate” and has the empirical formula C7H6O4 .


Synthesis Analysis

The synthesis of “Methyl 2-oxo-2H-pyran-3-carboxylate” involves a Negishi type coupling . The process is characterized by a low catalyst loading, high functional tolerance, and high yields . In a dry flask under argon, a solution of methyl-2-oxo-2H-pyran-3-carboxylate in DMF was placed at 0C and the corresponding substituted aniline was added dropwise to the mixture and stirred 7h at this temperature .


Molecular Structure Analysis

The molecular formula of “Methyl 2-oxo-2H-pyran-3-carboxylate” is C7H6O4 . The InChI Key is GJVZWOMUTYNUCE-UHFFFAOYSA-N . The SMILES string is COC(=O)C1=CC=COC1=O .


Chemical Reactions Analysis

“Methyl 2-oxo-2H-pyran-3-carboxylate” is used as a reagent to investigate α,β-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-2H-pyran-3-carboxylate” is a yellow to orange to brown crystalline powder . It has a melting point of 70.0-76.0°C . The boiling point is 146-148 °C/0.75 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-oxo-2H-pyran-3-carboxylate is utilized in the synthesis of various derivatives. For instance, its use in the synthesis of 2-Oxo-2H-pyran-5-carboxylate derivatives demonstrates its versatility in organic chemistry. Such derivatives can be created through the formylation of 3-substituted diethyl pent-2-enedioates, followed by cyclization processes using either formic acid or polyphosphoric acid (Kvitu, 1990).

Reactions and Product Formation

Methyl 2-oxo-2H-pyran-3-carboxylate is involved in Diels–Alder reactions, a common method in organic synthesis. For example, its reaction with isoprene forms stereoisomers like methyl 8-methyl-8-vinyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylates, highlighting its role in the formation of complex molecular structures (Matsui, Kitajima, & Nakayama, 1988).

Crystallographic Studies

In-depth crystallographic studies have been conducted on derivatives of Methyl 2-oxo-2H-pyran-3-carboxylate. For instance, the crystal structure of Methyl 6-Methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate was analyzed, providing insights into its molecular arrangement and confirming its structure through X-ray crystallography (Covarrubias-Zúñiga & Espinosa-Pérez, 1997).

Application in Synthesis of Antimicrobial Agents

Methyl 2-oxo-2H-pyran-3-carboxylate derivatives have been explored for their potential in synthesizing antimicrobial agents. For example, the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives demonstrated the potential of these compounds in antimicrobial applications (Ghashang, Mansoor, & Aswin, 2013).

Fluorescence Properties

The compound has been studied for its fluorescence properties. New 2-pyrone derivatives, synthesized from reactions involving methyl 2-oxo-2H-pyran-3-carbonitriles, exhibit fluorescence emission, indicating potential applications in light-emitting materials (Mizuyama, Murakami, Nakatani, Kuronita, Kohra, Ueda, Hiraoka, & Tominaga, 2008).

Safety And Hazards

“Methyl 2-oxo-2H-pyran-3-carboxylate” is harmful if swallowed . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

“Methyl 2-oxo-2H-pyran-3-carboxylate” is currently being used as a reagent to investigate α,β-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells . This suggests that it could have potential applications in cancer research.

properties

IUPAC Name

methyl 2-oxopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-6(8)5-3-2-4-11-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVZWOMUTYNUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180653
Record name Methyl 2-oxo-2H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-2H-pyran-3-carboxylate

CAS RN

25991-27-9
Record name 3-Carbomethoxy-2-pyrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25991-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-oxo-2H-pyran-3-carboxylate
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Record name Methyl 2-oxo-2H-pyran-3-carboxylate
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Record name Methyl 2-oxo-2H-pyran-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
BI Usachev - Journal of Fluorine Chemistry, 2015 - Elsevier
This review describes synthetic methods for the preparation of such advanced conjugated cyclic dienes and electrophiles as 6-CF 3 -2-pyrones (6-(trifluoromethyl)-2H-pyran-2-ones), …
Number of citations: 28 www.sciencedirect.com
RD Slack, MA Siegler, GH Posner - Tetrahedron Letters, 2013 - Elsevier
… When commercially available methyl-2-oxo-2H-pyran-3-carboxylate (5, Scheme 1) was treated with tert-butyldimethylsilyl (TBDMS) vinyl ether 19 in the presence of catalytic zinc …
Number of citations: 12 www.sciencedirect.com
T Tanaka, M Kawase, S Tani - Life sciences, 2003 - Elsevier
A variety of α,β-unsaturated ketones were evaluated for their effect on the jack bean urease. Of 35 compounds tested, 2-cyclohepten-1-one (1), 2-cyclohexen-1-one (2), 2-cyclopenten-1-…
Number of citations: 171 www.sciencedirect.com
HC Wang, AD Jagtap, PT Chang, JR Liu, CP Liu… - European Journal of …, 2014 - Elsevier
… Condensation of substituted anilines 6a–g with methyl 2-oxo-2H-pyran-3-carboxylate followed by intramolecular cyclization provided the corresponding pyridone esters, which, without …
Number of citations: 20 www.sciencedirect.com
A Ideo, M Sasaki, C Nakamura, K Mori… - Anticancer …, 2006 - ar.iiarjournals.org
Several trifluoromethyl ketones (TF1-4) and related non-fluorinated ketones (TF5 and 6) were tested for their relative cytotoxicity on four human tumor cell lines (oral squamous cell …
Number of citations: 15 ar.iiarjournals.org
R Takeuchi, H Hoshijima, N Onuki… - Anticancer …, 2005 - ar.iiarjournals.org
… , 2-cyclopentene-1-one, 4,4-dimethyl2-cyclopentene-1-one, 2-cycloheptene-1- one, ·-methyleneÁ-butyrolactone, 5,6-dihidro-2H-pyran-2-one and methyl 2oxo-2H-pyran-3-carboxylate …
Number of citations: 31 ar.iiarjournals.org
R Takeuchi, H Hoshijima, H Nagasaka… - Anticancer …, 2006 - ar.iiarjournals.org
… -1-one, 2cyclopenten-1-one, 4,4-dimethyl-2-cyclopenten-1-one, 2cyclohepten-1-one, ·-methylene-Á-butyrolactone, 5,6-dihydro2H-pyran-2-one, methyl 2-oxo-2H-pyran-3-carboxylate) …
Number of citations: 32 ar.iiarjournals.org
JT Seal, SJ Atkinson, H Aylott… - Journal of Medicinal …, 2020 - ACS Publications
… (R)-1-Phenylethanamine (8.93 mL, 70.2 mmol) was added to a stirred solution of methyl 2-oxo-2H-pyran-3-carboxylate (96, 10.3 g, 66.8 mmol, commercially available from, for example, …
Number of citations: 38 pubs.acs.org
JCB Carry - 1993 - search.proquest.com
Seven differently substituted primary and secondary propargylic alcohols reacted with 2-chloro-2-ethoxyvinyl (4-chloro) phenyl sulfoxide at 100$\sp\circ $ C for one hour sequentially via …
Number of citations: 2 search.proquest.com
A Ideo, K Hashimoto, J Shimada, M Kawase… - Anticancer …, 2009 - ar.iiarjournals.org
… , 2-cyclopenten-1-one, 4,4-dimethyl-2-cyclopenten-1-one, 2-cyclohepten-1-one, α-methylene-γ-butyrolactone, 5,6-dihydro-2H-pyran-2-one and methyl 2-oxo-2H-pyran-3-carboxylate (12…
Number of citations: 6 ar.iiarjournals.org

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